molecular formula C10H6ClNO3 B15205664 3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid

3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid

Cat. No.: B15205664
M. Wt: 223.61 g/mol
InChI Key: IYCUHLQNXLWAAO-DUXPYHPUSA-N
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Description

3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid is a heterocyclic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzoxazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid typically involves the condensation of 2-chlorobenzo[d]oxazole with acrylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced benzoxazole derivatives.

    Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxybenzo[d]oxazol-6-yl)acrylic acid
  • 3-(2-Fluorobenzo[d]oxazol-6-yl)acrylic acid
  • 3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid

Uniqueness

3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activityThis versatility makes it a valuable intermediate in the synthesis of diverse chemical entities .

Properties

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

(E)-3-(2-chloro-1,3-benzoxazol-6-yl)prop-2-enoic acid

InChI

InChI=1S/C10H6ClNO3/c11-10-12-7-3-1-6(2-4-9(13)14)5-8(7)15-10/h1-5H,(H,13,14)/b4-2+

InChI Key

IYCUHLQNXLWAAO-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)Cl

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)Cl

Origin of Product

United States

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